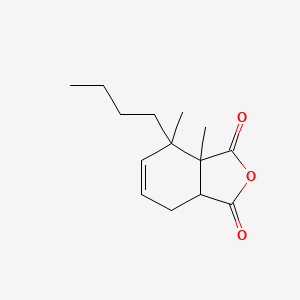![molecular formula C11H11NO3 B12558406 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- CAS No. 160984-79-2](/img/structure/B12558406.png)
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- is a chemical compound known for its unique structure and properties It belongs to the benzoxazolone family, which is characterized by a benzene ring fused with an oxazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- typically involves the reaction of benzoxazolone with 2-methyl-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the 5-[(2-methyl-2-propenyl)oxy]- group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- can be compared with other benzoxazolone derivatives to highlight its uniqueness:
Similar Compounds: Other benzoxazolone derivatives include 2(3H)-Benzoxazolone, 5-methyl-, and 2(3H)-Benzoxazolone, 5-ethyl-.
Uniqueness: The presence of the 5-[(2-methyl-2-propenyl)oxy]- group distinguishes it from other derivatives, providing unique chemical and biological properties that can be leveraged for specific applications.
Eigenschaften
CAS-Nummer |
160984-79-2 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
5-(2-methylprop-2-enoxy)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H11NO3/c1-7(2)6-14-8-3-4-10-9(5-8)12-11(13)15-10/h3-5H,1,6H2,2H3,(H,12,13) |
InChI-Schlüssel |
QTKMTUYHTCQBGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


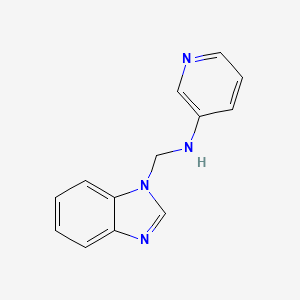
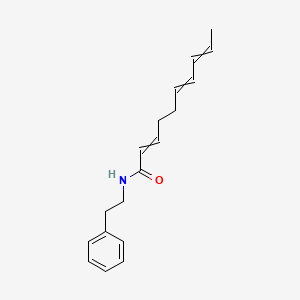
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
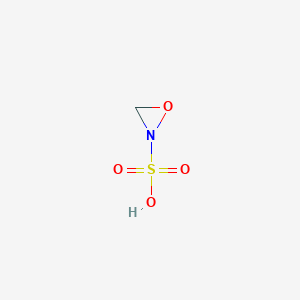


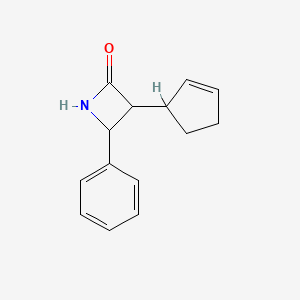

![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
